molecular formula C19H16FN5O2 B2609810 2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole CAS No. 1081131-10-3

2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B2609810
CAS No.: 1081131-10-3
M. Wt: 365.368
InChI Key: KCPZUGBBFMJZBQ-UHFFFAOYSA-N
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Description

2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of a triazole ring and a fluorophenyl group in its structure suggests that this compound may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor could be 4-fluorophenyl azide, and the alkyne could be methoxymethyl acetylene.

    Oxadiazole Ring Formation: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative. In this case, benzyl hydrazide could react with a suitable carboxylic acid derivative to form the oxadiazole ring.

    Coupling Reactions: The final step involves coupling the triazole and oxadiazole rings. This can be achieved through various coupling reactions, such as using a base or a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes:

    Temperature Control: Maintaining optimal temperatures for each reaction step to ensure high efficiency.

    Catalysts: Using catalysts to speed up the reactions and improve yields.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydrotriazoles.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxadiazoles and triazoles in various chemical reactions.

Biology

Biologically, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the triazole and oxadiazole rings is known to enhance biological activity, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with biological targets, such as enzymes and receptors, is of particular interest. It may be investigated for its efficacy in treating infections, cancer, and other diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-5-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of fluorine.

    2-benzyl-5-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of fluorine.

    2-benzyl-5-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The uniqueness of 2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-benzyl-5-[1-(4-fluorophenyl)-5-(methoxymethyl)triazol-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-26-12-16-18(22-24-25(16)15-9-7-14(20)8-10-15)19-23-21-17(27-19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPZUGBBFMJZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=C(C=C2)F)C3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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